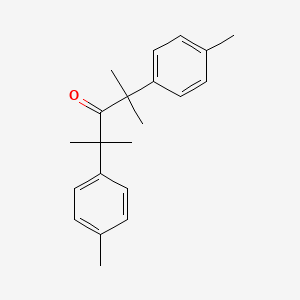
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is a chemical compound with the molecular formula C7H14O. It is also known by other names such as Diisopropyl ketone, Isobutyrone, and Isopropyl ketone . This compound is a colorless liquid with a characteristic odor similar to camphor and is insoluble in water but soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- can be synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for its efficiency and yield.
Industrial Production Methods
In industrial settings, the production of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves similar catalytic processes, ensuring high purity and consistency. The use of advanced catalytic systems and controlled reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- involves its interaction with various molecular targets and pathways. It primarily acts on carbonyl groups, facilitating reactions such as nucleophilic addition and substitution. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,2,4,4-Tetramethyl-3-pentanone:
Uniqueness
3-Pentanone, 2,4-dimethyl-2,4-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
824984-64-7 |
|---|---|
Fórmula molecular |
C21H26O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,4-bis(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C21H26O/c1-15-7-11-17(12-8-15)20(3,4)19(22)21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Clave InChI |
GXFDIJOWXWWBEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C)C(=O)C(C)(C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
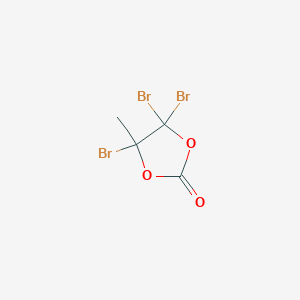
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
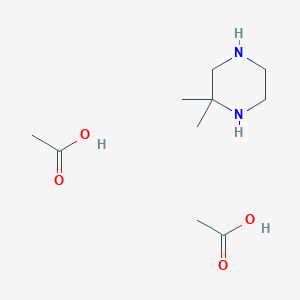
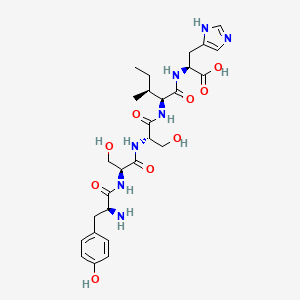
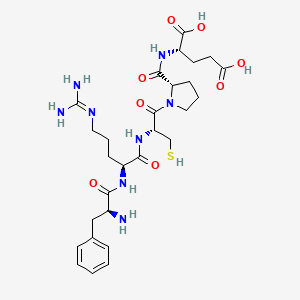
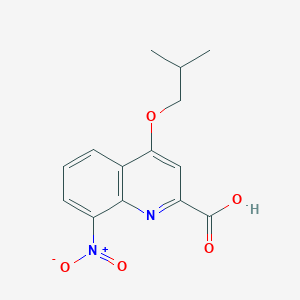
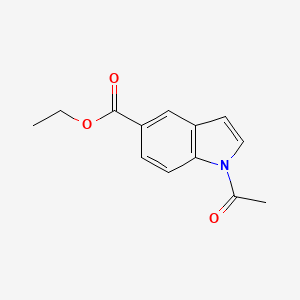
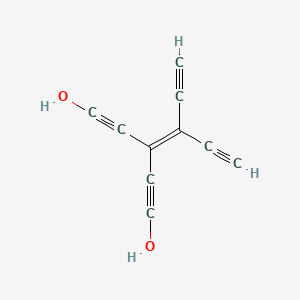

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
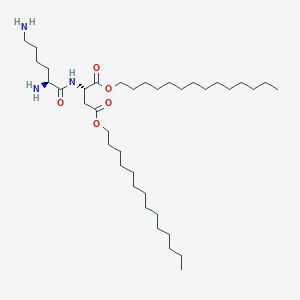
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
